N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide: is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Pyrazole Moiety: This step often involves the reaction of a suitable pyrazole derivative with the pyrrolidine intermediate.
Formation of the Cyclopropane Ring: This can be accomplished through a cyclopropanation reaction, often using a diazo compound as the cyclopropanating agent.
Final Coupling Reaction: The final step involves coupling the cyclopropane-containing intermediate with the pyrazole-pyrrolidine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in studies to understand its interactions with various biological targets and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activities and reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-16-11(4-5-14-16)9-6-13-7-10(9)15-12(17)8-2-3-8/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,15,17)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEVOZMYMQTVFI-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CNCC2NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2CNC[C@H]2NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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